heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate
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Overview
Description
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound primarily used in lipid nanoparticle (LNP) delivery systems for mRNA vaccine delivery . This compound is notable for its role in enhancing the stability and delivery efficiency of mRNA vaccines, making it a crucial component in modern vaccine technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the preparation of the heptadecan-9-yloxy intermediate, followed by its reaction with 6-oxohexanoic acid to form the ester linkage. The final step involves the amidation of the ester with 3-hydroxypropylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Plays a role in the development of lipid-based delivery systems for genetic material.
Medicine: Integral in the formulation of mRNA vaccines, enhancing their stability and delivery efficiency.
Industry: Used in the production of specialized lipids and surfactants for various industrial applications.
Mechanism of Action
The mechanism of action of heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate involves its incorporation into lipid nanoparticles, which facilitate the delivery of mRNA into cells. The compound interacts with cellular membranes, promoting the fusion and release of mRNA into the cytoplasm. This process is mediated by the hydrophobic and hydrophilic interactions between the compound and the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is unique due to its specific structural features, which enhance its ability to form stable lipid nanoparticles. This stability is crucial for the efficient delivery of mRNA, making it superior to other similar compounds in terms of delivery efficiency and stability .
Biological Activity
Heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate is a complex lipid compound that has garnered significant attention in the fields of biotechnology and pharmaceuticals, particularly for its application in drug delivery systems. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a heptadecane chain and an octanoate moiety, with a molecular formula of C48H95NO5 and a molecular weight of approximately 766.3 g/mol. This structure allows for enhanced interactions with biological membranes, making it an effective agent in drug delivery systems.
This compound primarily functions by forming lipid nanoparticles (LNPs) that encapsulate nucleic acids such as mRNA. The mechanism involves:
- Formation of Lipid Nanoparticles : The compound self-assembles into nanoparticles that can encapsulate therapeutic agents.
- Cell Membrane Interaction : The lipid nanoparticles facilitate fusion with cellular membranes, promoting endocytosis and allowing the payload (e.g., mRNA) to enter the cytoplasm.
- Protein Translation : Once inside the cell, the mRNA is translated into proteins, which can elicit specific immune responses or therapeutic effects.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its role in mRNA vaccine delivery. Key findings include:
- Enhanced Stability : The lipid nanoparticles improve the stability and bioavailability of mRNA, which is crucial for effective vaccine formulations .
- Efficient Delivery : Research indicates that modifications to the lipid structure significantly influence interaction with cellular membranes, enhancing both uptake and release kinetics of the payload .
- Immunogenic Response : In vivo studies have demonstrated that vaccines formulated with this lipid lead to robust immune responses, highlighting its potential as a carrier for vaccine delivery.
Comparative Analysis with Other Lipid Compounds
To better understand the unique properties of this compound, a comparative analysis with similar lipid compounds is presented in the table below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Heptadecan-9-yl 8-bromooctanoate | C48H95BrO5 | Contains bromine; used in nanoparticle modification |
Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate | C48H97NO5 | Lacks decyloxy group; simpler structure |
Heptadecan-9-yl 8-(undecyloxy)-octanoate | C49H99NO5 | Longer undecyloxy chain; enhances hydrophobicity |
The unique combination of hydrophilic and hydrophobic components in this compound optimally balances solubility and membrane interaction properties essential for effective drug delivery.
Case Study 1: mRNA Vaccine Delivery
In a study published by , lipid nanoparticles containing Heptyl 8 were utilized to deliver an mRNA vaccine targeting SARS-CoV-2. The results indicated a significant increase in antibody titers compared to traditional delivery methods.
Case Study 2: Cancer Therapeutics
Another research project focused on using this compound for delivering siRNA in cancer therapy. The study showed that LNPs formed with Heptyl 8 enhanced cellular uptake and resulted in a marked decrease in tumor growth in animal models .
Properties
Molecular Formula |
C41H81NO5 |
---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-22-30-39(31-23-17-14-11-8-5-2)47-41(45)33-25-21-27-35-42(36-29-37-43)34-26-19-15-18-24-32-40(44)46-38-28-20-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
IJVIQUYFNXHUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origin of Product |
United States |
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